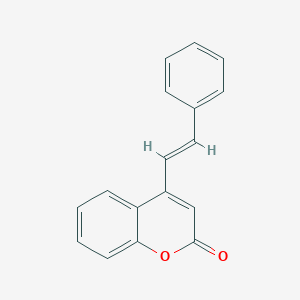

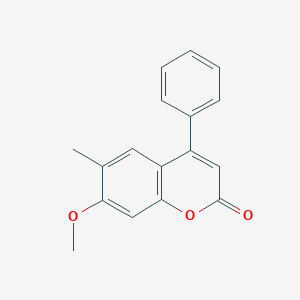

![molecular formula C17H22N2 B287909 2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B287909.png)

2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline, commonly known as Pyrrolidine, is a chemical compound that has gained significant attention in the field of scientific research. Pyrrolidine is a heterocyclic organic compound that has a pyrrolidine ring at its core, with aniline and isopropyl groups attached to it. This chemical compound has a wide range of applications in scientific research, including synthetic chemistry, catalysis, and drug discovery.

Mechanism of Action

Pyrrolidine derivatives have been found to interact with various biological targets, including enzymes, receptors, and ion channels. The mechanism of action of Pyrrolidine derivatives depends on the specific target, but it usually involves binding to the active site of the target, inhibiting or activating its function.

Biochemical and Physiological Effects:

Pyrrolidine derivatives have been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, antiviral, and anticancer activities. Pyrrolidine derivatives have also been found to modulate the immune system, regulate cell growth and differentiation, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

Pyrrolidine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Pyrrolidine derivatives have also shown good solubility in water and organic solvents, making them suitable for various experimental conditions. However, Pyrrolidine derivatives can be unstable under certain conditions, and their synthesis can be challenging, requiring specialized equipment and expertise.

Future Directions

Pyrrolidine derivatives have shown great potential in drug discovery and other scientific applications. Future research could focus on developing new Pyrrolidine derivatives with improved pharmacological properties, exploring their mechanisms of action, and investigating their potential applications in various fields, including medicine, agriculture, and materials science. Additionally, research could focus on developing new methods for synthesizing Pyrrolidine derivatives and optimizing their production processes.

Synthesis Methods

Pyrrolidine can be synthesized using various methods, including catalytic hydrogenation of pyrrole, reaction of pyrrole with formaldehyde, and reaction of pyrrole with aldehydes or ketones. However, the most common method for synthesizing Pyrrolidine is the reaction of pyrrole with formaldehyde and isopropylamine.

Scientific Research Applications

Pyrrolidine has been extensively used in scientific research due to its unique chemical properties. It is a versatile building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and materials. Pyrrolidine derivatives have shown promising results in drug discovery, especially in the treatment of cancer, inflammation, and infectious diseases.

properties

Product Name |

2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

2,6-di(propan-2-yl)-N-[(Z)-pyrrol-2-ylidenemethyl]aniline |

InChI |

InChI=1S/C17H22N2/c1-12(2)15-8-5-9-16(13(3)4)17(15)19-11-14-7-6-10-18-14/h5-13,19H,1-4H3/b14-11- |

InChI Key |

UXKTUAQNBSUCMM-KAMYIIQDSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N/C=C\2/C=CC=N2 |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C=CC=N2 |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287827.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one](/img/structure/B287829.png)

![3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)

![8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione](/img/structure/B287840.png)

![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)

![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)

![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)

![3-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B287849.png)

![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)